![molecular formula C14H18N2O B2548098 N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide CAS No. 2094374-75-9](/img/structure/B2548098.png)
N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide is an organic compound that features a cyclopentyl ring substituted with a pyridin-2-ylmethyl group and a prop-2-enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide typically involves the following steps:
Formation of the pyridin-2-ylmethyl intermediate: This can be achieved by reacting pyridine-2-carbaldehyde with a suitable reducing agent such as sodium borohydride to form pyridin-2-ylmethanol.
Cyclopentylation: The pyridin-2-ylmethanol is then reacted with cyclopentyl bromide in the presence of a base like potassium carbonate to form 2-[(pyridin-2-yl)methyl]cyclopentane.
Amidation: Finally, the 2-[(pyridin-2-yl)methyl]cyclopentane is reacted with acryloyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include the corresponding amine or alcohol.
Substitution: Products depend on the nucleophile used, such as substituted pyridines.
Applications De Recherche Scientifique
N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{2-[(pyridin-2-yl)methyl]cyclohexyl}prop-2-enamide: Similar structure but with a cyclohexyl ring.
N-{2-[(pyridin-2-yl)methyl]cyclopentyl}but-2-enamide: Similar structure but with a but-2-enamide moiety.
Uniqueness
N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide is unique due to its specific combination of a cyclopentyl ring, pyridin-2-ylmethyl group, and prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
N-[2-(pyridin-2-ylmethyl)cyclopentyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-14(17)16-13-8-5-6-11(13)10-12-7-3-4-9-15-12/h2-4,7,9,11,13H,1,5-6,8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKQMHKRTYMCGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC1CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
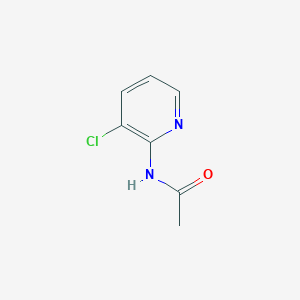
![(2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2548017.png)
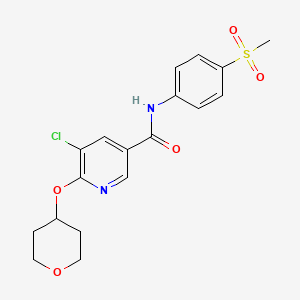
![[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/new.no-structure.jpg)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2548022.png)
![3-(3-hydroxypropyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548023.png)
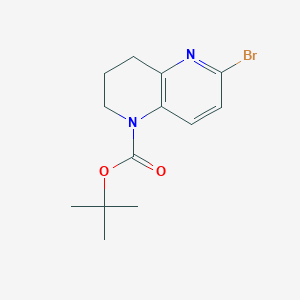
![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548028.png)
![2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2548029.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2548030.png)
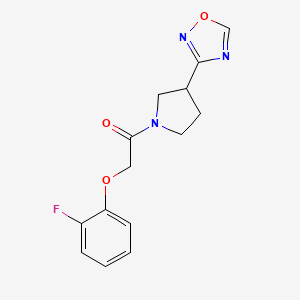
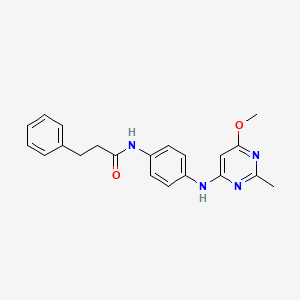
![ethyl 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-3-carboxylate](/img/structure/B2548035.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2548037.png)
